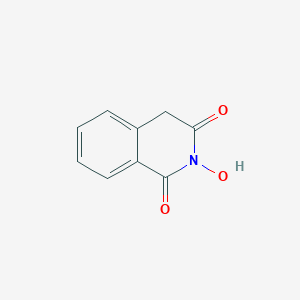

2-hydroxyisoquinoline-1,3(2H,4H)-dione

概要

説明

2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンは、そのユニークな化学構造と潜在的な生物活性により、大きな関心を集めている複素環式化合物です。この化合物は、さまざまな薬理学的特性で知られるイソキノリンファミリーの一部です。その構造中のヒドロキシル基とジオン官能基の両方の存在により、さまざまな化学反応や用途に使用できる汎用性の高い分子となっています。

作用機序

2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンの作用機序は、特定の分子標的との相互作用に関与しています。 たとえば、ヒト免疫不全ウイルス1型インテグラーゼの阻害剤として、それは酵素の触媒部位に結合し、ウイルスDNAの宿主ゲノムへの組み込みをブロックします 。この阻害は、ウイルスの複製を防ぎ、感染した個体におけるウイルス量を減少させます。

6. 類似化合物の比較

2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンは、次のような他のイソキノリン誘導体と比較できます。

イソキノリン: ヒドロキシル基とジオン官能基がないため、化学反応性と生物活性は異なります。

キノリン: 類似の構造ですが、窒素原子が異なる位置にあるため、異なる特性を示します。

無水フタル酸誘導体: 一部の合成経路を共有していますが、最終的な構造と用途が異なります。

準備方法

合成経路と反応条件

2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンの合成は、通常、特定の条件下で適切な前駆体の環化を含みます。一般的な方法の1つは、無水フタル酸とアニリン誘導体の反応、それに続く環化および酸化工程です。反応条件では、イソキノリン環の形成を促進するために、強い酸または塩基と高温の使用が必要になることがよくあります。

工業的生産方法

工業的な設定では、2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンの生産には、高い収率と純度を確保するために、連続フロープロセスが関与することがあります。触媒の使用と最適化された反応条件は、合成の効率を高めることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の製品を高い純度で取得します。

化学反応の分析

反応の種類

2-ヒドロキシイソキノリン-1,3(2H,4H)-ジオンは、次のようなさまざまな化学反応を受けます。

酸化: ヒドロキシル基は酸化されてキノン誘導体になります。

還元: ジオン部分は還元されてジヒドロ誘導体になります。

置換: 求電子置換反応と求核置換反応は、イソキノリン環の異なる位置で発生する可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: ハロゲン、アルキル化剤、求核剤などの試薬が、さまざまな条件で使用されます。

主な生成物

これらの反応から生成される主な生成物には、キノン誘導体、ジヒドロイソキノリン、および置換イソキノリンが含まれ、それぞれが異なる化学的および生物学的特性を持っています。

4. 科学研究アプリケーション

化学: より複雑な複素環式化合物の合成のためのビルディングブロックとして役立ちます。

生物学: この化合物は、抗ウイルス剤や抗菌剤などの有意な生物活性を示します。

医学: ヒト免疫不全ウイルス1型インテグラーゼの潜在的な阻害剤として調査されており、抗ウイルス療法に有望な結果を示しています.

産業: この化合物は、染料、顔料、その他の工業用化学品の開発に使用されています。

科学的研究の応用

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits significant biological activities, including antiviral and antibacterial properties.

Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

類似化合物との比較

2-Hydroxyisoquinoline-1,3(2H,4H)-dione can be compared with other isoquinoline derivatives, such as:

Isoquinoline: Lacks the hydroxyl and dione functional groups, resulting in different chemical reactivity and biological activity.

Quinoline: Similar structure but with a nitrogen atom in a different position, leading to distinct properties.

Phthalic anhydride derivatives: Share some synthetic pathways but differ in their final structure and applications.

特性

IUPAC Name |

2-hydroxy-4H-isoquinoline-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13/h1-4,13H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAICCBFIBBVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333610 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-08-0 | |

| Record name | 2-hydroxyisoquinoline-1,3(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

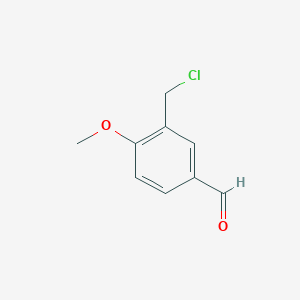

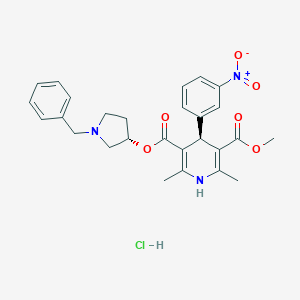

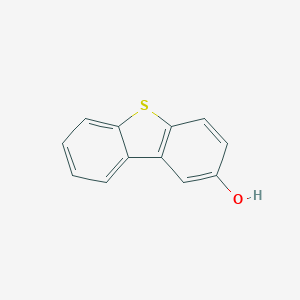

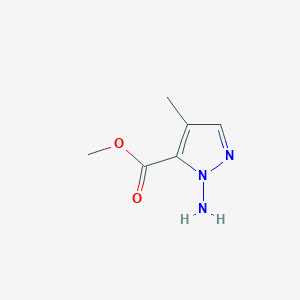

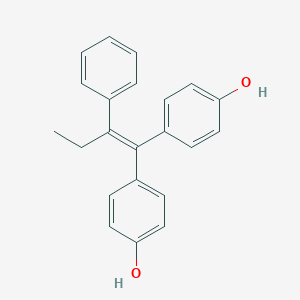

Feasible Synthetic Routes

Q1: What makes 2-hydroxyisoquinoline-1,3(2H,4H)-dione a promising scaffold for developing antiviral drugs?

A1: this compound (HID) exhibits inhibitory activity against key enzymes involved in viral replication, namely HIV-1 integrase and the ribonuclease H (RNase H) domain of HIV-1 reverse transcriptase [, , ]. This dual-targeting ability makes it an attractive starting point for developing novel antiviral therapies.

Q2: How does this compound interact with its viral targets?

A2: HIDs are believed to exert their inhibitory effects through chelation of divalent metal ions, such as Mg²⁺, within the active sites of viral enzymes [, , ]. This interaction disrupts the enzyme's catalytic activity, hindering essential steps in the viral life cycle.

Q3: Have any specific structural modifications of this compound been found to improve its antiviral activity?

A3: Yes, research has shown that introducing substituents at specific positions on the HID scaffold can significantly impact its antiviral activity. For instance, incorporating carboxamide side chains at position 4 led to compounds with strong HIV-1 integrase inhibitory activity in the low nanomolar range [, ]. Additionally, introducing electron-withdrawing groups like nitro moieties at position 7 further enhanced antiviral potency, reaching low nanomolar levels against HIV [].

Q4: What is known about the resistance profile of this compound derivatives against HIV?

A4: One of the promising aspects of HIDs is their potential to overcome resistance issues associated with current HIV-1 integrase strand transfer inhibitors (INSTIs). Studies using MB-76, a HID derivative, demonstrated its effectiveness against both wild-type and raltegravir-resistant HIV-1 variants []. The unique binding mode of MB-76, primarily interacting with invariant residues in the HIV-1 integrase active site, likely contributes to its high barrier to resistance.

Q5: What are the limitations of using this compound as a potential antiviral agent?

A5: Despite promising antiviral activities, some HID derivatives exhibit high cellular cytotoxicity, limiting their therapeutic application []. Further research is needed to optimize the structure of HIDs to improve their safety profile without compromising their efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)

![(3aR,4R,6aS)-4-{[(tert-butyldimethylsilyl)oxy]methyl}-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole](/img/structure/B122936.png)

![8-(4-Chlorobutyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B122939.png)